N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
Background and Significance of Hybrid Heterocyclic Compounds
Hybrid heterocyclic compounds represent a cornerstone of modern drug discovery, leveraging the synergistic effects of multiple bioactive moieties to address complex disease mechanisms. The fusion of heterocycles—such as chromenes, piperidines, and furans—into single molecular entities has been shown to enhance binding affinity, selectivity, and pharmacokinetic profiles compared to their individual components. For instance, s-triazine hybrids incorporating piperidine substituents demonstrated remarkable anticancer activity against cervical (HeLa) and liver (Huh-7) cancer cell lines, with IC~50~ values as low as 2.21 ± 0.45 μM. Similarly, coumarin-pyridine hybrids exhibited potent tubulin depolymerization activity, highlighting the therapeutic advantages of hybridization.
The rationale for designing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide lies in the complementary pharmacological properties of its constituent heterocycles. Chromene derivatives, particularly 2H/4H-chromenes, are renowned for their anticancer and antimicrobial activities, often mediated through cell cycle arrest and apoptosis induction. Piperidine, a saturated nitrogen-containing heterocycle, enhances membrane permeability and modulates enzyme interactions, as evidenced by its role in kinase inhibitors targeting PI3K/mTOR pathways. The furan-3-carbonyl moiety further introduces electronic diversity, potentially improving target engagement through hydrogen bonding and π-π stacking interactions.
Historical Development of Chromene-Piperidine Conjugates
The evolution of chromene-piperidine hybrids traces back to early efforts in combinatorial chemistry, where researchers sought to merge chromene’s bioactive core with nitrogen-rich scaffolds to amplify therapeutic outcomes. Initial studies focused on simple chromene-amine adducts, which showed moderate cytotoxicity but limited selectivity. Breakthroughs emerged with the incorporation of piperidine rings into chromene frameworks, as seen in coumarin-piperazine hybrids that inhibited triple-negative breast cancer cells at IC~50~ values of 2.21 ± 0.45 μM.
A pivotal advancement involved functionalizing the piperidine nitrogen with acyl groups to modulate solubility and bioavailability. For example, s-triazine-piperidine hybrids bearing 4-methylpiperidine substituents exhibited superior antiproliferative activity (IC~50~ = 23.13 μM) compared to unmodified analogs. Concurrently, chromene derivatives like 4H-benzo[h]chromenes demonstrated that hydrophobic substitutions at strategic positions enhanced cytotoxic potency by 13.6-fold relative to standard chemotherapeutics. These findings laid the groundwork for integrating furan-3-carbonyl groups into piperidine-chromene hybrids, a strategy aimed at optimizing steric and electronic interactions with biological targets.
Research Objectives and Scope
This article aims to elucidate the synthetic pathways, structural characteristics, and potential biological applications of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide. Specific objectives include:
- Synthetic Strategy : Outline the multistep synthesis of the compound, emphasizing regioselective acylation and carboxamide coupling reactions.
- Structural Analysis : Characterize the compound using spectroscopic techniques (e.g., NMR, IR) and computational methods to validate its hybrid architecture.
- Biological Evaluation : Propose mechanisms of action based on analogous hybrids, particularly focusing on anticancer and antimicrobial activities observed in chromene-piperidine derivatives.
The scope of this work is confined to in silico and in vitro assessments, excluding clinical or pharmacokinetic analyses. By anchoring the discussion to established precedents—such as coumarin-pyridine hybrids with IC~50~ values below 10.6 mmol L⁻¹—this article seeks to contextualize the compound’s potential within the broader landscape of hybrid heterocyclic therapeutics.
Table 1: Biological Activities of Representative Chromene and Piperidine Hybrids
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19(17-11-15-3-1-2-4-18(15)28-21(17)26)22-12-14-5-8-23(9-6-14)20(25)16-7-10-27-13-16/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZXLLCOABQFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the furan-3-carbonyl intermediate: This step involves the acylation of furan with an appropriate acylating agent.
Synthesis of the piperidin-4-yl intermediate: This step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent to form the desired compound.
Formation of the chromene moiety: The final step involves the formation of the chromene ring through cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits several notable biological activities:
Antimicrobial Properties
In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
These findings suggest that the compound may serve as a promising candidate for the development of new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Activity
The compound has also shown promise in cancer research. Studies indicate mechanisms of action that include:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Inhibiting key regulatory proteins involved in cell cycle progression.
- Reactive Oxygen Species (ROS) production : Inducing oxidative stress leading to cancer cell death.
Research has highlighted significant reductions in cell viability across various cancer cell lines, including breast and lung cancer cells, indicating its potential as an anticancer therapeutic agent.
Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of this compound have provided insights into optimizing its biological activity. Key findings include:
- Modification of functional groups : Alterations can enhance potency while minimizing toxicity.
- Combination therapies : The compound's efficacy may be improved when used alongside conventional treatments, particularly in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a clinical study, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated not only effective inhibition of bacterial growth but also synergistic effects when combined with traditional antibiotics, suggesting a multifaceted approach to combating bacterial resistance.
Case Study 2: Cancer Treatment
Another study explored the use of this compound in combination therapy for lung cancer patients. The results indicated improved patient outcomes when administered alongside standard chemotherapy agents, suggesting enhanced efficacy through multi-targeted approaches that leverage the unique properties of the compound.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Piperidine-4-yl Substitutions
The piperidine ring is a common scaffold in medicinal chemistry. Modifications at the N1-position and C4-substituents critically influence bioactivity. Key analogs include:
Key Observations :
- Coumarin cores (target) exhibit distinct electronic profiles vs. indole or quinoline systems (), influencing solubility and target selectivity .
Bicyclic Core Modifications
The 2-oxo-2H-chromene (coumarin) system differs from other bicyclic scaffolds:
Comparison :
- Coumarin (benzopyrone) offers a conjugated system with redox activity, unlike the nitrogen-rich quinoline or naphthyridine, which may favor metal coordination or hydrogen bonding .
- The carboxamide linkage in the target compound vs. acetamide in ’s naphthyridine derivative may alter metabolic stability or binding kinetics .
Pharmacological Implications
- Fentanyl analogs () share the piperidine scaffold but target opioid receptors, emphasizing substituent-driven specificity. The target’s coumarin and furan groups likely divert activity toward non-opioid targets .
- Trifluoromethyl and heteroaromatic substituents () correlate with improved blood-brain barrier penetration or kinase affinity, suggesting the target’s furan may balance lipophilicity and polarity .
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
- Molecular Formula : C21H26N2O
- Molecular Weight : 370.4 g/mol
- CAS Number : 1797648-84-0
The compound features a furan ring, a piperidine moiety, and a chromene structure, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Comparative Analysis of Antimicrobial Activity
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
| Curcumin | Various pathogens | 12.4 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism of Action :
- Case Study :
Neuroprotective Properties
Emerging research indicates that this compound could have neuroprotective effects:
- Acetylcholinesterase Inhibition :
- Neuroprotective Mechanism :
Q & A
Q. Optimization Strategies :
- Yield improvement : Use of microwave-assisted synthesis for faster reaction times (e.g., 30 minutes vs. 24 hours) .
- Purity control : Purification via flash chromatography (hexane:EtOAc gradient) or recrystallization from ethanol .
Basic: How is structural characterization performed, and what analytical techniques are critical?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the presence of the furan carbonyl (δ ~160 ppm), piperidine protons (δ 1.5–3.5 ppm), and chromene lactone (δ 6.8–8.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and chromene regions .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 439.15) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-furan linkage (if single crystals are obtainable) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., conflicting IC₅₀ values in kinase assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Compound stability : Perform stability studies (HPLC monitoring under physiological pH/temperature) to rule out degradation .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
Q. Example Modification Table :
| Substituent | LogP | t₁/₂ (hrs) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| -H (Parent) | 2.1 | 1.8 | 35 |
| -CF₃ | 3.4 | 2.5 | 72 |
| -OCH₃ | 1.8 | 3.1 | 28 |
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Short-term : Store at -20°C in anhydrous DMSO (10 mM aliquots) to prevent hydrolysis of the carboxamide .
- Long-term : Lyophilize as a trifluoroacetate salt and store under argon at -80°C (stable for >2 years) .
- Quality control : Monitor purity quarterly via HPLC (C18 column, 0.1% TFA in H₂O:MeCN) .
Advanced: How can researchers design in vivo studies to assess toxicity and efficacy?
Methodological Answer:
- Dose Optimization : Conduct MTD (Maximum Tolerated Dose) studies in BALB/c mice (oral gavage, 10–100 mg/kg) .
- Biomarker Analysis : Measure plasma concentrations of liver enzymes (ALT/AST) and creatinine to assess hepatorenal toxicity .
- Efficacy Metrics : In xenograft models (e.g., Karpas-422 lymphoma), tumor volume reduction ≥50% at 28 days is considered significant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
